Synthetic Step Economy vs. Ethyl Ester
6-Bromo-4-hydroxyquinoline-3-carboxylic acid offers a direct carboxylic acid handle for amide coupling and other derivatizations, whereas the ethyl ester analog (CAS 122794-99-4) requires an additional hydrolysis step to access the free acid. In reported syntheses of 6-bromoquinolines, the free acid form enables one-step conversion to amides and other functional groups without the yield loss associated with ester hydrolysis (typical yields for ester hydrolysis range from 67–72% ). This eliminates a synthetic step, saving time and material costs in multi-step drug discovery workflows.
| Evidence Dimension | Synthetic step economy |
|---|---|
| Target Compound Data | Direct use of carboxylic acid; no hydrolysis required |
| Comparator Or Baseline | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester (requires ester hydrolysis, reported yield 67–72%) |
| Quantified Difference | Elimination of one hydrolysis step; avoidance of 28–33% material loss |
| Conditions | Organic synthesis; amide coupling or other carboxylic acid functionalization |
Why This Matters
This eliminates a synthetic step, saving time and material costs in multi-step drug discovery workflows.
